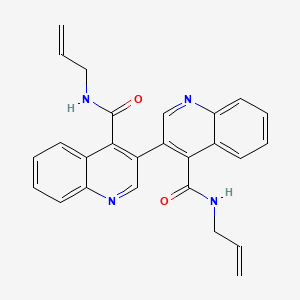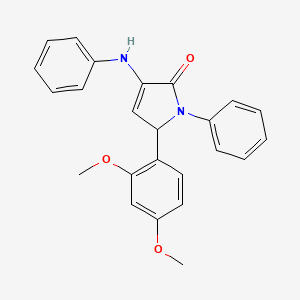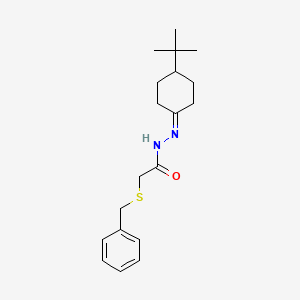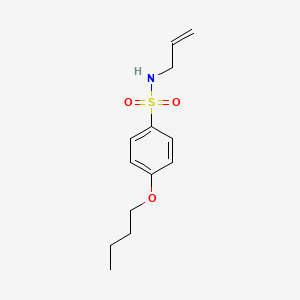
N,N'-diallyl-3,3'-biquinoline-4,4'-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-diallyl-3,3'-biquinoline-4,4'-dicarboxamide, also known as BQCA, is a chemical compound that has been extensively studied for its potential use in scientific research. BQCA is a selective agonist of the metabotropic glutamate receptor subtype 2 (mGluR2) and has been shown to have a range of biochemical and physiological effects. In
作用機序
N,N'-diallyl-3,3'-biquinoline-4,4'-dicarboxamide binds to the mGluR2 receptor and activates it, leading to the inhibition of glutamate release. This results in the modulation of synaptic plasticity and the regulation of glutamate neurotransmission. N,N'-diallyl-3,3'-biquinoline-4,4'-dicarboxamide has also been shown to activate the G protein-coupled inwardly rectifying potassium (GIRK) channels, which can further modulate synaptic transmission.
Biochemical and Physiological Effects:
N,N'-diallyl-3,3'-biquinoline-4,4'-dicarboxamide has a range of biochemical and physiological effects. It has been shown to modulate synaptic plasticity, reduce anxiety-like behavior, and improve cognitive function in animal models. N,N'-diallyl-3,3'-biquinoline-4,4'-dicarboxamide has also been investigated for its potential use in the treatment of various neurological disorders, including schizophrenia, depression, and addiction.
実験室実験の利点と制限
N,N'-diallyl-3,3'-biquinoline-4,4'-dicarboxamide has several advantages for use in lab experiments. It is a selective agonist of the mGluR2 receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. N,N'-diallyl-3,3'-biquinoline-4,4'-dicarboxamide is also relatively stable and can be easily synthesized and purified. However, there are some limitations to its use. N,N'-diallyl-3,3'-biquinoline-4,4'-dicarboxamide has low solubility in water, which can make it difficult to work with in some experiments. Additionally, its effects can be variable depending on the experimental conditions and the specific animal model used.
将来の方向性
There are several future directions for research on N,N'-diallyl-3,3'-biquinoline-4,4'-dicarboxamide. One area of interest is the potential use of N,N'-diallyl-3,3'-biquinoline-4,4'-dicarboxamide in the treatment of neurological disorders such as schizophrenia, depression, and addiction. Further studies are needed to determine the efficacy and safety of N,N'-diallyl-3,3'-biquinoline-4,4'-dicarboxamide in these contexts. Another area of interest is the development of new analogs of N,N'-diallyl-3,3'-biquinoline-4,4'-dicarboxamide with improved pharmacological properties. Finally, there is a need for further research on the mechanism of action of N,N'-diallyl-3,3'-biquinoline-4,4'-dicarboxamide and its effects on synaptic plasticity and glutamate neurotransmission.
合成法
The synthesis of N,N'-diallyl-3,3'-biquinoline-4,4'-dicarboxamide involves the reaction of quinoline-4-carboxylic acid with allylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). This reaction results in the formation of N,N'-diallyl-3,3'-biquinoline-4,4'-dicarboxamide, which can be purified through column chromatography.
科学的研究の応用
N,N'-diallyl-3,3'-biquinoline-4,4'-dicarboxamide has been extensively studied for its potential use in scientific research. It is a selective agonist of the mGluR2 receptor, which is involved in the regulation of glutamate neurotransmission. N,N'-diallyl-3,3'-biquinoline-4,4'-dicarboxamide has been shown to modulate synaptic plasticity, reduce anxiety-like behavior, and improve cognitive function in animal models. It has also been investigated for its potential use in the treatment of various neurological disorders, including schizophrenia, depression, and addiction.
特性
IUPAC Name |
N-prop-2-enyl-3-[4-(prop-2-enylcarbamoyl)quinolin-3-yl]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2/c1-3-13-27-25(31)23-17-9-5-7-11-21(17)29-15-19(23)20-16-30-22-12-8-6-10-18(22)24(20)26(32)28-14-4-2/h3-12,15-16H,1-2,13-14H2,(H,27,31)(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCFIDCQJKPAMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=C(C=NC2=CC=CC=C21)C3=C(C4=CC=CC=C4N=C3)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-prop-2-enyl-3-[4-(prop-2-enylcarbamoyl)quinolin-3-yl]quinoline-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[2-(allyloxy)-5-bromobenzylidene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5170972.png)
![2-(4-{[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B5170984.png)
![N-[3-(1H-pyrazol-1-yl)benzyl]-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5170990.png)




![2-{[3-(4-isopropylphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B5171033.png)
![2,2-dimethyl-8-(methylthio)-5-(4-morpholinyl)-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B5171038.png)



![N-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-phenylacrylamide](/img/structure/B5171060.png)
![N~1~-(2-chlorophenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5171064.png)